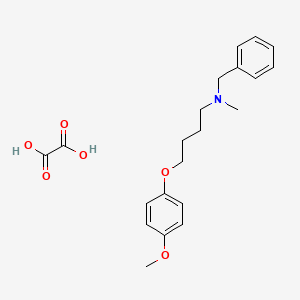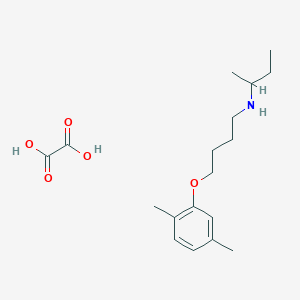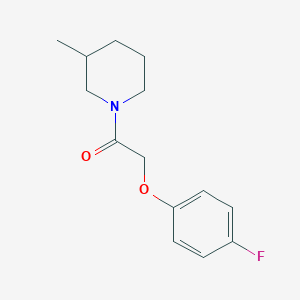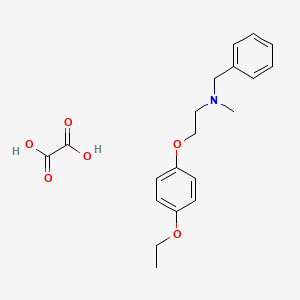![molecular formula C12H16BrNO5 B4042760 [2-(3-bromophenoxy)ethyl]dimethylamine oxalate](/img/structure/B4042760.png)
[2-(3-bromophenoxy)ethyl]dimethylamine oxalate
Übersicht
Beschreibung
[2-(3-bromophenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C12H16BrNO5 and its molecular weight is 334.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.02119 g/mol and the complexity rating of the compound is 212. The solubility of this chemical has been described as 44.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The synthesis and structural characterization of various mixed-valence and multinuclear complexes, incorporating ligands with functionalities similar to [2-(3-bromophenoxy)ethyl]dimethylamine oxalate, have been extensively studied. For example, dinuclear oxophenoxovanadates incorporating heptadentate ligands have been synthesized, showcasing the versatility of such compounds in forming complex structures with potential applications in catalysis, magnetic materials, and as probes in biological systems (Mondal et al., 2005).
Catalysis and Reactivity
- Research on the transesterification of dimethyl oxalate with phenol over MoO3/SiO2 and MoO3/TiO2–SiO2 catalysts indicates the importance of surface acidity and reactivity in catalytic processes. This study suggests potential applications of this compound in catalysis, given its structural similarity and potential for reactivity modifications (Liu et al., 2007).
Material Science
- The development of materials and catalysts from compounds with structural features similar to this compound is a significant area of research. For example, the preparation of Cu/SiO2 catalysts through green methods for the hydrogenation of diethyl oxalate into ethylene glycol demonstrates the environmental and industrial relevance of such compounds (Ding et al., 2017).
Environmental and Stability Studies
- Studies on the stability of UV filters in chlorinated water and the identification of halogenated by-products show the significance of understanding the environmental impact and degradation pathways of organic compounds. This research area might be relevant for assessing the environmental behavior of this compound and its derivatives (Negreira et al., 2008).
Biological Applications
- While direct studies on this compound in biological systems were not found, the exploration of metal complexes with similar ligands for their activity on carcinoma cells highlights the potential biomedical research applications of such compounds (Das et al., 2014).
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.C2H2O4/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;3-1(4)2(5)6/h3-5,8H,6-7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUYZMOIPBZQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diethyl 5-{[2-(2-fluorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4042685.png)
![4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042687.png)
![phenyl N-[(2-methoxyphenyl)methyl]carbamate](/img/structure/B4042706.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole](/img/structure/B4042713.png)


![{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}dimethylamine oxalate](/img/structure/B4042734.png)
![N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4042752.png)
![4-[2-(2-Bromophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042767.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B4042773.png)
![4-[3-(3-Ethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042776.png)

